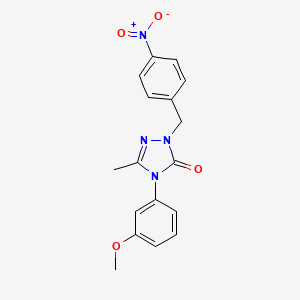

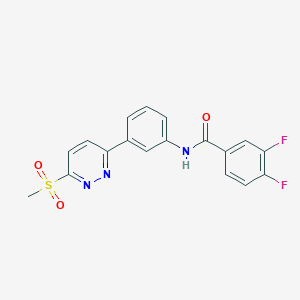

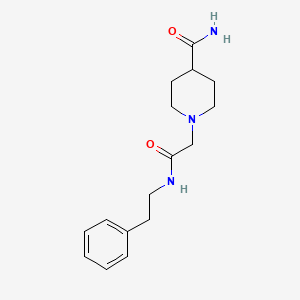

![molecular formula C12H8N2OS2 B2632161 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339022-65-0](/img/structure/B2632161.png)

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a versatile chemical compound used in scientific research. It’s an imidazothiazole derivative with unique structure that allows for various applications, including drug development and material synthesis.

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which our molecule belongs, has been studied since the 1960s . Recent research has focused on the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives, which have shown promising anticancer activities .Molecular Structure Analysis

The molecular structure of “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is represented by the linear formula C13H7F3N2OS2 . The molecule contains a phenylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further substituted with a carbaldehyde group .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[2,1-b][1,3]thiazines

Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds . The compound could potentially be used in the synthesis of these compounds .

Inhibitor of Trypanosoma Brucei 427

Imidazo[2,1-b][1,3]thiazines have been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . This suggests that the compound could potentially be used in the development of treatments for this disease .

Inhibitor of Factor IXa

Benzimidazo-[2,1-b]thiazine, a derivative of imidazo[2,1-b][1,3]thiazines, has been identified as an inhibitor of factor IXa . This suggests that the compound could potentially be used in the development of anticoagulant drugs .

Antituberculosis Activity

Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests that the compound could potentially be used in the development of antituberculosis drugs .

5. Antagonists of Orphan Receptors GPR18 and GPR55 Imidazo[2,1-b][1,3]thiazines have been found to antagonize orphan receptors GPR18 and GPR55 . These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors . This suggests that the compound could potentially be used in the development of drugs targeting these receptors .

Electroluminescent Materials for OLED Devices

Over the past 5 years, imidazo-[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that the compound could potentially be used in the development of OLED devices .

Zukünftige Richtungen

The future research directions for “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and its derivatives could include further exploration of their anticancer activities . Given their unique structure and potential for various applications, these compounds could be valuable tools for advancing scientific knowledge.

Eigenschaften

IUPAC Name |

6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYKECCGKHNLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

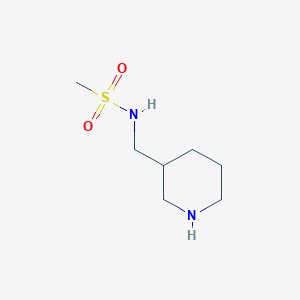

![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)

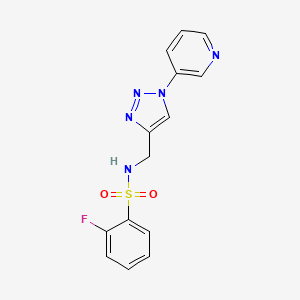

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)

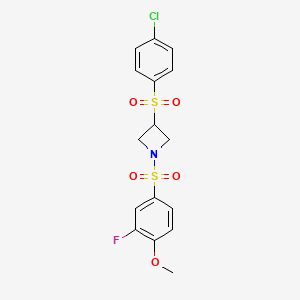

![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)

![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)